Oraqix

説明

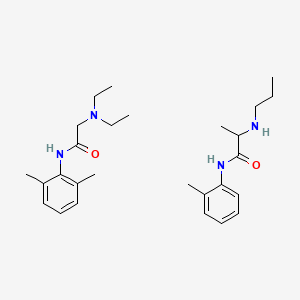

Structure

2D Structure

特性

CAS番号 |

101362-25-8 |

|---|---|

分子式 |

C27H42N4O2 |

分子量 |

454.6 g/mol |

IUPAC名 |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide |

InChI |

InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16) |

InChIキー |

WZSPWMATVLBWRS-UHFFFAOYSA-N |

正規SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Action of Lidocaine and Prilocaine

Voltage-Gated Sodium Channel Blockade in Excitable Tissues

The quintessential action of local anesthetics like lidocaine (B1675312) and prilocaine (B1678100) is the reversible blockade of nerve impulse conduction. aneskey.com This is achieved by specifically targeting voltage-gated sodium channels, which are critical for the rapid depolarization phase of the action potential in neurons and other excitable cells. nih.govpatsnap.com

Direct Interaction with Sodium Channel Pores and Stabilization of Inactivated States

Lidocaine and prilocaine, being weak bases, exist in both charged (cationic) and uncharged forms at physiological pH. The uncharged form is lipid-soluble and can readily cross the nerve cell membrane. ucsf.edu Once inside the axoplasm, the molecule re-equilibrates, and the cationic form is believed to be the primary active species that interacts with the sodium channel. nih.gov

The binding site for these local anesthetics is located within the inner pore of the voltage-gated sodium channel. drugbank.comfrontiersin.org Mutagenesis studies have identified specific amino acid residues, particularly in the S6 segments of domains III and IV of the channel's α-subunit, as crucial for this interaction. frontiersin.orgoup.com

A key feature of the mechanism of action of lidocaine and prilocaine is their state-dependent binding. nih.gov These drugs exhibit a higher affinity for sodium channels in the open and inactivated states compared to the resting state. patsnap.comnih.gov By binding to the channel, they stabilize it in the inactivated conformation. patsnap.comyoutube.com This stabilization prevents the channel from returning to the resting state, thereby rendering it unavailable to open in response to a subsequent stimulus. This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as more channels are in the susceptible open and inactivated states. nih.govnih.gov

| Channel State | Affinity for Lidocaine/Prilocaine | Consequence of Binding |

| Resting | Low | Minimal effect |

| Open | High | Blockade of sodium ion influx |

| Inactivated | High | Stabilization of the inactivated state, preventing return to the resting state |

Consequences on Action Potential Generation and Nerve Impulse Conduction

The interaction of lidocaine and prilocaine with voltage-gated sodium channels has profound consequences on the electrical activity of nerve cells. By blocking the influx of sodium ions, these anesthetics directly interfere with the process of depolarization. patsnap.comstudy.com This leads to several key effects:

Increased Threshold for Excitation: A greater stimulus is required to depolarize the nerve membrane to the threshold potential necessary for generating an action potential. patsnap.com

Slowed Rate of Rise of the Action Potential: The rate of depolarization is reduced, resulting in a slower upstroke of the action potential.

Reduced Amplitude of the Action Potential: The peak of the action potential is diminished. nih.gov

Inhibition of Repetitive Firing: The ability of the neuron to fire multiple action potentials in response to a sustained stimulus is suppressed. nih.gov

Ultimately, if a sufficient number of sodium channels are blocked over a critical length of the nerve fiber, the action potential will fail to propagate, resulting in a complete conduction block. nih.govstudy.com This prevents the transmission of pain signals from the periphery to the central nervous system. study.com

Modulation of Ancillary Molecular Targets and Pathways

NMDA Receptor Modulation and Central Sensitization Research

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity and central sensitization, a phenomenon associated with chronic pain states. Studies have shown that local anesthetics, including lidocaine, can inhibit NMDA receptors. nih.govresearchgate.net This inhibition is reversible and concentration-dependent. The mechanism of NMDA receptor modulation by local anesthetics appears to be complex and may involve different sites of action compared to other NMDA antagonists like ketamine. nih.gov By modulating NMDA receptors, systemic lidocaine may help to attenuate central sensitization, which could be a contributing factor to its analgesic effects in certain pain conditions. ucsf.edu

Interaction with Lipid Rafts and Membrane Biomechanics

The lipid bilayer of the cell membrane is not a homogenous structure but contains microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. These rafts are involved in various cellular processes, including signal transduction. Local anesthetics can partition into the cell membrane and alter its physical properties. mdpi.com

| Anesthetic | Effect on Membrane Fluidity | Interaction with Lipid Rafts |

| Lidocaine | Increases fluidity nih.govresearchgate.netkoreamed.org | Induces modifications in raft-like domains nih.govulisboa.pt |

| Prilocaine | Increases fluidity nih.gov | Reduces order of the inner membrane monolayer nih.gov |

Effects on Potassium Channels and Resting Membrane Potential

In addition to their primary action on sodium channels, lidocaine and prilocaine can also affect other ion channels, including potassium channels. oup.comucsf.edu Lidocaine has been shown to block various types of voltage-gated potassium channels, although generally with a lower affinity than for sodium channels. oup.comnih.gov The blockade of potassium channels, which are involved in the repolarization phase of the action potential, can lead to a prolongation of the action potential duration. nih.gov

Lidocaine can also block ATP-dependent potassium (KATP) channels, which may be relevant in the context of myocardial ischemia. ahajournals.org The effect of local anesthetics on the resting membrane potential is generally minimal at clinically relevant concentrations. nih.gov However, some studies have reported small hyperpolarizing effects of certain anesthetics, though these effects are not consistently observed and their clinical significance is unclear. nih.gov In some experimental models, high concentrations of lidocaine have been shown to cause depolarization, but this is not its primary mechanism of action. nih.govresearchgate.net

Differential Sensitivity of Nerve Fiber Types to Anesthetic Agents

The clinical effects of local anesthetics are not uniform across all nerve fibers. Different types of nerve fibers exhibit varying degrees of sensitivity to blockade by agents such as lidocaine and prilocaine. This phenomenon, known as differential blockade, is influenced by several factors including fiber diameter, the presence and thickness of a myelin sheath, and the firing frequency of the nerve.

Generally, smaller and myelinated nerve fibers are more susceptible to local anesthetics. washington.edu The presence of myelin allows for saltatory conduction, where the nerve impulse jumps between the nodes of Ranvier. Local anesthetics only need to block the sodium channels at a few of these nodes to halt conduction. In contrast, unmyelinated fibers require a greater length of the nerve to be exposed to the anesthetic to achieve a block.

The order of blockade is a subject of some debate in the scientific literature, with some studies suggesting that smaller fibers are always blocked first, while others indicate a more complex relationship. However, a common observation is that small, myelinated axons (Aγ and Aδ fibers) are highly susceptible. washington.edu Larger, myelinated fibers (Aα and Aβ) are the next to be affected, and the small, unmyelinated C fibers are often the least susceptible to blockade. washington.edu

Research Findings on Nerve Fiber Sensitivity to Lidocaine

Several studies have provided quantitative data on the concentration of lidocaine required to block different types of nerve fibers. These findings highlight the differential sensitivity.

Table 1: Minimal Effective Lidocaine Concentrations for Conduction Block in Rat Sciatic Nerve Fibers

| Nerve Fiber Type | Function | Minimal Effective Lidocaine Concentration (%) |

|---|---|---|

| Aδ (sensory) | Pain (sharp), temperature | 0.03% |

| Aγ (motor) | Muscle spindle tone | 0.03% |

| Aα (motor) | Somatic motor | 0.05% |

| Aα/Aβ (sensory) | Proprioception, touch, pressure | 0.07% |

| C (sensory) | Pain (dull), temperature | 0.09% - 0.1% |

Table 2: IC50 Values for Tonic Lidocaine Blockade in Rat Sciatic Nerve Fibers

| Nerve Fiber Type | IC50 (mM) |

|---|---|

| Aδ | 0.32 ± 0.18 |

| Aβ | 0.41 ± 0.15 |

| C | 0.80 ± 0.32 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

These data suggest that Aδ fibers, which are responsible for transmitting sharp pain and temperature sensations, are among the most sensitive to lidocaine blockade. In contrast, C fibers, which transmit dull, aching pain, require a higher concentration of lidocaine for a 50% block.

Characteristics of Nerve Fiber Types

To better understand the differential sensitivity, it is helpful to review the characteristics of the different nerve fiber types.

Table 3: Classification and Characteristics of Nerve Fibers

| Fiber Type | Myelination | Diameter (µm) | Conduction Velocity (m/s) | Function |

|---|---|---|---|---|

| Aα | Heavy | 12-20 | 70-120 | Motor, proprioception |

| Aβ | Heavy | 5-12 | 30-70 | Touch, pressure |

| Aγ | Heavy | 3-6 | 15-30 | Muscle spindle tone |

| Aδ | Light | 2-5 | 12-30 | Pain (sharp), temperature |

| B | Light | <3 | 3-15 | Preganglionic autonomic |

| C | None | 0.4-1.2 | 0.5-2.0 | Pain (dull), postganglionic autonomic |

While specific quantitative data for the differential blockade of various nerve fiber types by prilocaine is not as readily available in the literature, its structural and mechanistic similarity to lidocaine suggests a comparable pattern of differential sensitivity. Clinical studies comparing the two agents often focus on onset and duration of anesthesia for specific procedures rather than fundamental differences in their effects on nerve fiber subtypes.

Preclinical Pharmacological Research of Oraqix Components Lidocaine and Prilocaine

Absorption and Distribution Studies in Preclinical Models

The systemic absorption of the local anesthetics lidocaine (B1675312) and prilocaine (B1678100) is dependent on factors such as the application site, duration of exposure, and the specific formulation. fda.govnih.gov Preclinical research using various animal models has been crucial in elucidating the kinetic and dynamic properties of these compounds.

Tissue Distribution Kinetics in Animal Models (e.g., Rat Studies)

Following administration, lidocaine and prilocaine distribute to various tissues. Studies in rats and other animal models have shown that tissue concentrations vary depending on the specific organ. nih.govnih.gov Research indicates that after intravenous injection in rats, both cocaine and lidocaine tissue contents were unchanged when administered alone or in combination at 5, 10, and 15 minutes post-treatment. nih.gov

In rats, intravenously administered lidocaine is distributed rapidly and widely. frontiersin.org One study observed the highest concentrations in the liver, followed by the kidneys, heart, and lungs. frontiersin.org Similarly, studies with labeled prilocaine and lidocaine have demonstrated their distribution to the brain, liver, kidney, lung, heart, spleen, and tongue in animals including mice, rats, cats, and rabbits. nih.gov While plasma concentrations of prilocaine tend to be lower than those of lidocaine, both anesthetics can be expected to reach maximum plasma concentrations within hours of application. researchgate.net

| Parameter | Lidocaine | Prilocaine | Animal Model | Key Findings | Reference |

| Tissue Distribution | Liver > Kidney ≈ Heart > Lung ≈ Intestines > Spleen > Brain | Brain, Liver, Kidney, Lung, Myocardium, Spleen, Tongue | Rats, Mice, Cats, Rabbits | Both compounds are widely distributed to various organs. | nih.govfrontiersin.org |

| Plasma Concentration | Generally higher than prilocaine | Generally lower than lidocaine | Humans, Animals | The larger distribution volume for prilocaine results in lower plasma concentrations. | fda.govresearchgate.net |

| Time to Max. Plasma Conc. (Tmax) | 2 to 5 hours (topical) | 2 to 4 hours (topical) | Humans, Animals | Varies depending on application site and formulation. | researchgate.net |

Physicochemical and Formulation Factors Influencing Absorption in Preclinical Systems

The absorption of lidocaine and prilocaine through the skin is influenced by a combination of their inherent physicochemical properties and the formulation in which they are delivered. researchgate.netpharmacy180.comslideshare.net Key factors include drug solubility, particle size, and lipophilicity. pharmacy180.comslideshare.net

A critical formulation factor for Oraqix is the creation of a eutectic mixture. nih.gov This mixture of lidocaine and prilocaine has a lower melting point than either component alone, allowing it to exist as a liquid at room temperature and facilitating more rapid absorption. nih.gov The formulation as an oil-in-water emulsion further enhances the penetration and subsequent systemic absorption of both anesthetics compared to applying each in its crystalline form separately. fda.gov

Preclinical studies have explored various advanced formulations to modify and improve the delivery of these anesthetics. These include:

Nanoemulsions and Microemulsions: These systems can enhance percutaneous absorption due to their small droplet size and the presence of permeation-enhancing components. researchgate.netnih.gov

Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These nanoparticle systems have demonstrated an ability to enhance skin permeation and provide a sustained release profile. nih.govresearchgate.net In one study, both SLNs and NLCs showed better skin permeation capacity compared to free drug solutions. nih.gov

Hydrogels: Phospholipid microemulsion-based hydrogels have been developed to improve the in vivo efficacy of the eutectic mixture. researchgate.net

Thermosetting Gels: Formulations like this compound utilize a poloxamer-based thermosetting vehicle that is a low-viscosity fluid at room temperature but becomes an elastic gel at body temperature, which is advantageous for intraoral application. nih.gov

| Factor | Influence on Absorption | Example/Mechanism | Reference |

| Eutectic Mixture | Enhances | Lower melting point than individual components, increasing the concentration of dissolved drug available for absorption. | fda.govnih.gov |

| Lipophilicity | Influences | The pH partition hypothesis suggests that the non-ionized, more lipophilic form of the drug is better absorbed across lipid membranes. | pharmacy180.com |

| Particle Size | Influences | Decreasing particle size (e.g., micronization, nanoparticles) increases the effective surface area for dissolution and absorption. | pharmacy180.comnih.gov |

| Formulation Vehicle | Enhances | Emulsions, hydrogels, and thermosetting gels can modify drug release and improve contact with the absorption surface. | researchgate.netnih.gov |

| Nanocarriers (SLNs, NLCs) | Enhances | Nanoscopic size and biocompatibility can improve skin permeation and provide sustained release. | nih.govresearchgate.net |

Distribution Across Biological Barriers in Animal Studies (e.g., Placental and Blood-Brain Barriers)

Both lidocaine and prilocaine are capable of crossing significant biological barriers, including the blood-brain barrier and the placenta, which is presumed to occur via passive diffusion. fda.gov

Blood-Brain Barrier: The ability of these local anesthetics to cross the blood-brain barrier is linked to their effects on the central nervous system. nih.gov Studies have shown that lidocaine can alter the surface charge of brain endothelial cells, which form the blood-brain barrier, making it more positive and changing the permeability of in vitro models of this barrier. nih.gov

Placental Barrier: The passage of lidocaine and prilocaine across the placenta has been confirmed in preclinical and clinical settings. nih.gov The rate of transplacental transfer can be considerable, with studies reporting fetal-to-maternal ratios of approximately 0.50. nih.gov This indicates that a significant portion of the maternal dose can reach the fetal circulation. nih.gov

Metabolism and Excretion Pathways in Preclinical and In Vitro Systems

Lidocaine and prilocaine are amide-type local anesthetics that are primarily metabolized in the liver before excretion. researchgate.netnih.gov

Hepatic Metabolism Pathways and Metabolite Formation (e.g., 2,6-xylidine, o-toluidine)

The metabolism of lidocaine and prilocaine is extensive. In the liver, these compounds undergo biotransformation through pathways such as N-dealkylation, amide hydrolysis, and aromatic hydroxylation. nih.gov

Lidocaine Metabolism: The primary metabolic pathway for lidocaine is hepatic N-deethylation to form monoethylglycinexylidide (B1676722) (MEGX). clinpgx.orgnih.gov MEGX is an active metabolite with pharmacological properties comparable to lidocaine. clinpgx.org MEGX can be further deethylated to glycinexylidide (B194664) or hydrolyzed to produce 2,6-xylidine. clinpgx.orgnih.gov Studies using in vitro human liver slices have identified 2,6-xylidine as a major metabolite of lidocaine. nih.gov This metabolite is of toxicological interest as it has been shown to be carcinogenic in rodents. fda.govnih.gov

Prilocaine Metabolism: Prilocaine is hydrolyzed to o-toluidine (B26562). researchgate.netnih.gov Like 2,6-xylidine, o-toluidine is a metabolite of concern due to its own toxicological profile. nih.govnih.gov The formation of o-toluidine is a key step that can lead to side effects such as methemoglobinemia, as o-toluidine and its subsequent metabolites can oxidize hemoglobin. nih.govnih.gov In addition to the liver, prilocaine can also be metabolized in the kidneys. drugbank.com

The formation of these aromatic amine metabolites (2,6-xylidine and o-toluidine) is significant, as they can form DNA adducts in rat tissues, though at lower levels than when the amines are administered directly. nih.gov

Identification of Enzymes Involved in Metabolism in In Vitro Human Tissue Samples (e.g., Skin Microsomes)

In vitro studies utilizing human tissue preparations, such as liver microsomes and slices, have been instrumental in identifying the specific enzymes responsible for the metabolism of lidocaine and prilocaine.

The hydrolysis of prilocaine is mediated by human carboxylesterases (CES), specifically CES1A and CES2. researchgate.netnih.gov Lidocaine is also hydrolyzed, primarily by CES1A. clinpgx.orgnih.gov

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of both compounds.

Lidocaine: CYP1A2 and CYP3A4 are the major enzymes involved in the N-deethylation of lidocaine to MEGX. clinpgx.org The metabolite 2,6-xylidine can be further metabolized by CYP2E1 to form 4-hydroxy-2,6-xylidine. clinpgx.orgnih.gov

Prilocaine: The metabolite o-toluidine is further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine. researchgate.netnih.gov CYP3A4 is also involved in the metabolic activation of these compounds. nih.gov

These enzymatic pathways, identified in human liver microsomes, are critical as the resulting hydroxylated metabolites are more efficient at inducing methemoglobin formation than their parent compounds. nih.gov

| Compound | Primary Metabolite(s) | Key Enzymes Involved | In Vitro System | Reference |

| Lidocaine | Monoethylglycinexylidide (MEGX), 2,6-xylidine, 4-hydroxy-2,6-xylidine | CYP1A2, CYP3A4, CES1A, CYP2E1 | Human Liver Microsomes, Human Liver Slices | clinpgx.orgnih.govnih.gov |

| Prilocaine | o-toluidine, 4-hydroxy-o-toluidine, 6-hydroxy-o-toluidine | CES1A, CES2, CYP2E1, CYP3A4 | Human Liver Microsomes | researchgate.netnih.gov |

Excretion Routes and Elimination Half-Lives in Animal Models

The elimination of lidocaine and its metabolites has been characterized in several animal models, with the primary routes of excretion being renal and biliary. Studies indicate that lidocaine is metabolized in the liver, and its metabolites, along with the unchanged drug, are excreted through urine and bile nih.gov. While the specific percentages of excretion via urine versus feces in preclinical models are not detailed in available literature, the involvement of both pathways is established for rats, guinea pigs, and dogs nih.gov.

The elimination half-life of lidocaine, a key parameter in understanding its duration of action and clearance, has been quantified in equine models. Following intravenous administration in horses, the terminal elimination half-life (t½γ) was found to have a median value of 4.11 hours researchgate.net. In a separate study involving a palmar digital nerve block in horses, the terminal half-life for lidocaine was reported to be a mean of 3.78 hours researchgate.net. This prolonged half-life, compared to other administration routes, is thought to be influenced by a slower rate of absorption from the injection site researchgate.net.

| Administration Route | Parameter | Value (Median/Mean) | Range |

|---|---|---|---|

| Intravenous | Gamma Half-Life (t½γ) | 4.11 hours | 0.52 - 7.36 hours |

| Palmar Digital Nerve Block | Terminal Half-Life | 3.78 hours | 2.80 - 7.57 hours |

Specific preclinical data detailing the excretion routes and elimination half-lives for prilocaine in animal models were not identified in the conducted research. In human studies, the terminal half-life of prilocaine has been reported as approximately 1.6 hours following intravenous administration and 2.8 hours after application into periodontal pockets fda.gov.

In Vitro and Ex Vivo Pharmacodynamic Assessments

No research studies assessing the specific impact of lidocaine or prilocaine on sperm motility in ex vivo rat models were identified in the available literature.

The effect of lidocaine on the viability of fibroblast cell lines has been the subject of multiple in vitro investigations. These studies consistently demonstrate that lidocaine exhibits a concentration-dependent and time-dependent cytotoxic effect on human fibroblasts.

Research on human oral mucosa fibroblasts revealed that lidocaine can alter cell viability and function even at low concentrations, with the effect being more dependent on concentration than on incubation time researchgate.net. Structural analysis showed a significant reduction in cell viability at lidocaine concentrations of 5% or greater, while metabolic assays indicated that concentrations as low as 1% were able to significantly impede cellular physiological functions researchgate.net.

Another study investigating human fibroblasts exposed to lidocaine found a similar concentration-dependent decrease in live cells, mitochondrial activity, and proliferation rate nih.gov. In this research, cells were exposed to lidocaine for two days and then monitored. At a concentration of 0.3 mg/ml, no negative effect on cell survival was observed. However, at 0.6 mg/ml, cell survival was in the range of 50-90% nih.gov. The impairment was more pronounced when fibroblasts were exposed to the local anesthetic continuously nih.gov.

Further research on human Tenon's capsule fibroblasts (HTF) confirmed these cytotoxic effects. A significant, concentration-dependent decrease in fibroblast viability and proliferation was observed nih.gov. Treatment with 0.5% lignocaine resulted in 62.67% cell viability. Higher concentrations of 1.0%, 1.5%, and 2.0% demonstrated significant cytotoxicity, reducing cell viability to 18.31%, 16.71%, and 16.71%, respectively nih.gov. These higher concentrations also disrupted the normal morphology of the fibroblast cells nih.gov.

Specific studies detailing the effects of prilocaine on cellular viability in in vitro fibroblast cell lines were not identified.

| Cell Type | Concentration | Observed Effect on Viability |

|---|---|---|

| Human Tenon's Capsule Fibroblasts | 0.5% | 62.67% Viability |

| Human Tenon's Capsule Fibroblasts | 1.0% | 18.31% Viability |

| Human Tenon's Capsule Fibroblasts | 1.5% | 16.71% Viability |

| Human Tenon's Capsule Fibroblasts | 2.0% | 16.71% Viability |

| Human Oral Mucosa Fibroblasts | ≥1% | Significant hindrance of cell physiology |

| Human Oral Mucosa Fibroblasts | ≥5% | Significant reduction in cell viability |

Formulation Science and Advanced Drug Delivery Systems for Lidocaine/prilocaine

Thermosetting Gel Formulations: Rheological and Performance Research

The functionality of Oraqix is critically dependent on its thermosetting properties, which are governed by the specific excipients used in its formulation. This characteristic allows it to be administered as a liquid that then forms a gel upon contact with the warmer oral tissues, ensuring it remains at the site of application. medsafe.govt.nzdentsplysirona.com

The key to this compound's temperature-sensitive behavior lies in its use of poloxamer excipients. fda.gov Specifically, the formulation contains poloxamer 188 and poloxamer 407. fda.gov Poloxamers are block copolymers of polyethylene oxide and polypropylene oxide that exhibit reversible thermal gelation. nih.govnih.gov

At room temperature, an aqueous solution of poloxamers is a liquid. medsafe.govt.nz As the temperature increases, the poloxamer molecules self-assemble into micelles, which then arrange into a more ordered structure, such as a cubic or hexagonal lattice, causing the solution to transition into a semi-solid gel. nih.gov This process is reversible; if the temperature decreases, the gel reverts to a liquid state. nih.gov In the case of this compound, this property allows it to be easily applied into the periodontal pocket as a liquid, where it then forms a gel at body temperature, providing a localized and sustained release of the anesthetic agents. fda.govmedsafe.govt.nz The rheological properties, such as viscosity and the sol-gel transition temperature, are influenced by the concentration of the poloxamer. nih.gov Increasing the polymer concentration can increase the viscosity of the gel and lower the transition temperature. nih.gov

The performance of this compound is a direct result of its specific composition and microstructure. The formulation is an oil-in-water microemulsion containing a 1:1 eutectic mixture of lidocaine (B1675312) and prilocaine (B1678100) base, each at a concentration of 25 mg/g. fda.govmedsafe.govt.nz This eutectic mixture acts as the oil phase. fda.gov The use of a eutectic mixture is significant as it ensures the active pharmaceutical ingredients are in a liquid state, which facilitates their incorporation into the formulation and subsequent release. fda.gov

Novel Nanotechnology-Based Drug Delivery Systems

To overcome the limitations of conventional local anesthetic formulations, such as short duration of action, nanotechnology-based drug delivery systems have been explored for lidocaine and prilocaine. These advanced systems aim to enhance drug solubility, improve stability, and provide controlled, sustained release, thereby prolonging the anesthetic effect. nih.govtheaspd.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising lipid-based nanocarriers for the topical delivery of lidocaine and prilocaine. nih.govtheaspd.com SLNs are composed of solid lipids, while NLCs are a second generation of these carriers that incorporate a blend of solid and liquid lipids. theaspd.comresearchgate.net This modification in NLCs creates a less-ordered lipid matrix, which can increase drug loading capacity and reduce potential drug expulsion during storage. theaspd.com

Studies comparing SLNs and NLCs co-loaded with lidocaine and prilocaine have shown that both systems can enhance skin permeation and the anesthetic effect compared to conventional formulations. nih.govnih.gov Typically, SLNs exhibit a smaller particle size, while NLCs may show higher entrapment efficiency and a more controlled release profile. theaspd.comnih.gov For instance, one study found that SLN systems had better ex vivo skin permeation, whereas NLC systems demonstrated a stronger in vivo anesthetic effect. nih.govnih.gov Both systems showed sustained-release patterns over 48 hours. nih.gov The characterization of these nanoparticles involves measuring particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency (EE). nih.govscispace.com

| Parameter | LID/PRI SLNs | LID/PRI NLCs |

|---|---|---|

| Particle Size (nm) | ~120 | ~175 |

| Zeta Potential (mV) | +29 | +21 |

| Entrapment Efficiency (%) | >90% | >90% |

| Drug Release | More sustained over 48h | Faster initial release (first 8h) |

| Ex Vivo Skin Permeation | Better | Less than SLNs |

| In Vivo Anesthetic Effect | Effective | Stronger than SLNs |

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, which form a bilayered structure capable of encapsulating both hydrophilic and lipophilic drugs. nih.govresearchgate.net They represent a cost-effective and stable alternative to liposomes for enhancing the topical delivery of anesthetics like lidocaine and prilocaine. researchgate.net

The formulation of niosomes involves methods like thin-film hydration. nih.govnih.gov The choice of surfactant (e.g., Span 40 or Span 60) and the inclusion of charge-inducing agents like diacetyl phosphate (DCP) can significantly influence the niosome's properties, including entrapment efficiency (%EE), particle size, and stability. nih.gov Studies have shown that niosomal encapsulation can improve the permeability of lidocaine and prilocaine. nih.govnih.gov For example, one study developed seven different niosomal formulations and found that the formulation designated F1, using Span 40, achieved the highest entrapment efficiency for both prilocaine and lidocaine. nih.govnih.gov When incorporated into an emulgel, this formulation demonstrated high permeability for both anesthetic agents. nih.gov

| Formulation Code | Surfactant | Charge Inducer (DCP) | Lidocaine %EE | Prilocaine %EE |

|---|---|---|---|---|

| F1 | Span 40 | Yes | 53.74% | 55.63% |

| F6 | Span 60 | Yes | Slightly lower than F1 | Slightly lower than F1 |

| F3, F4, F5 | Span 40 or 60 | No | Lower %EE | Lower %EE |

Advanced hydrogel systems are being developed to address the primary limitation of local anesthetics: their short duration of action. apits.orgmdpi.com These systems act as carriers that can be loaded with anesthetics like lidocaine to provide a sustained and controlled release at the target site, thereby prolonging the analgesic effect and reducing potential systemic toxicity. mdpi.comnih.gov

Thermoresponsive hydrogels, similar in principle to the poloxamer system in this compound, are a key area of research. apits.org These hydrogels can be injected as a liquid and will form a gel depot at body temperature, facilitating a prolonged residence time and a sustained, controlled release of the encapsulated drug. apits.org Preclinical studies have shown that injecting a lidocaine-loaded thermosensitive hydrogel can provide significantly prolonged pain control compared to an injection of lidocaine solution alone. apits.org The integration of nanotechnology with hydrogels, creating nanocomposite hydrogels, offers further potential. mdpi.com For example, loading anesthetic-containing lipid nanocapsules into a carbopol gel has been shown to increase the anesthesia time four-fold compared to a simple gel preparation. nih.gov These advanced systems are being explored to reduce the need for opioids in postoperative pain management by providing targeted, long-lasting analgesia. mdpi.com

Exploration of Depot Microemulsion Systems for Sustained Release and Skin Penetration

Microemulsion systems are being explored as advanced drug delivery vehicles for the topical administration of lidocaine and prilocaine to achieve sustained release and enhanced skin penetration. These systems are thermodynamically stable, transparent, and consist of nano-sized droplets, which offer several advantages over conventional formulations like creams and ointments. brieflands.comresearchgate.net

Researchers have focused on creating depot microemulsion systems that, upon application to the skin, can form a reservoir of the active drugs within the skin layers. nih.govtandfonline.com This "depot effect" is achieved through the high penetration capability of the microemulsion, which can be followed by local precipitation of the drugs as the microemulsion structure is destabilized within the skin. nih.govtandfonline.com This mechanism allows for a prolonged local anesthetic effect, which is highly desirable for managing pain associated with skin irritations, burns, and post-operative conditions. nih.gov

Studies have shown that microemulsions can significantly increase the transdermal flux of both lidocaine and prilocaine. tandfonline.com For instance, a phospholipid-based microemulsion hydrogel demonstrated a 4.94-fold increase in the flux of lidocaine and a 3.22-fold increase for prilocaine when compared to a conventional cream formulation. nih.gov The components of the microemulsion, such as oils (e.g., Capmul MCM), surfactants (e.g., Pluronic F127), and co-surfactants (e.g., polyethylene glycol 200), are crucial in forming stable systems with optimal drug loading and release characteristics. nih.govtandfonline.com The small droplet size, often in the nano-range (e.g., 40.6 nm), is a key attribute that facilitates better skin permeability. tandfonline.comnih.gov

The sustained release profile from these systems has been demonstrated in ex vivo studies, with drug release observed for up to 8 hours, a significant improvement over the 4-hour release from standard ointments. nih.gov This prolonged action helps to overcome the high clearance rate of lidocaine and prilocaine, which typically have a short duration of action of less than 2.5 hours when delivered via traditional topical methods. nih.gov

Permeation and Release Kinetics from Formulations (In Vitro/Ex Vivo)

The In Vitro Permeation Test (IVPT) using excised human skin is a critical tool for evaluating the cutaneous pharmacokinetics of topical formulations containing lidocaine and prilocaine. complexgenerics.orguq.edu.au This method provides valuable insights into the rate and extent of drug absorption through the skin, serving as a reliable predictor of in vivo performance. uq.edu.aufda.gov IVPT studies are instrumental in comparing the bioavailability of different formulations, such as creams and gels. complexgenerics.org

For example, an exploratory IVPT study compared a reference listed drug (RLD) cream, a generic cream, and a topical gel, all containing 2.5% lidocaine and 2.5% prilocaine. complexgenerics.org The results showed that the permeation profiles of the two creams were comparable, while the gel exhibited a distinct and different bioavailability profile. complexgenerics.org This demonstrates the sensitivity of the IVPT method in discriminating between formulations with different compositions and microstructures. complexgenerics.org

These studies typically utilize diffusion cell systems, such as Franz cells or flow-through systems, where excised human skin (often heat-separated epidermis) is mounted as a barrier between the drug product and a receptor fluid. uq.edu.aufda.govfda.gov Samples are collected from the receptor fluid over time to measure the amount of drug that has permeated the skin. nih.gov Key pharmacokinetic parameters derived from IVPT studies include the maximum flux (Jmax) and the area under the curve (AUC), which represent the peak rate of absorption and the total amount of drug permeated, respectively. fda.govcomplexgenerics.org Research has shown that for this compound® gel, both the Jmax and AUC for lidocaine and prilocaine were lower compared to a cream formulation, indicating reduced permeation from the gel. fda.gov

Ex vivo drug release studies are crucial for characterizing the performance of advanced formulations of lidocaine and prilocaine. These studies, often conducted using animal skin models, provide data on the rate and extent of drug release from the delivery system into the skin.

One study investigating a depot microemulsion system for lidocaine and prilocaine demonstrated sustained release of both drugs for up to 8 hours. nih.gov This was a significant extension compared to the 4-hour release profile observed with a conventional ointment formulation. nih.gov The improved performance was attributed to the high penetration capacity of the microemulsion and the formation of a drug depot within the skin layers. nih.gov

Similarly, a study on a phospholipid microemulsion-based hydrogel showed enhanced permeability for both lidocaine and prilocaine through rat skin compared to a commercial cream. nih.gov Specifically, the flux from the optimized gel formulation was 4.94 times higher for lidocaine and 3.22 times higher for prilocaine. nih.gov

Advanced formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have also been evaluated. nih.gov Ex vivo skin permeation studies showed that both SLNs and NLCs significantly increased the permeation of lidocaine and prilocaine compared to free drug solutions. nih.gov While NLCs showed a faster initial release in the first 8 hours, SLNs exhibited a more sustained release pattern over a 48-hour period. nih.gov

These ex vivo studies are essential for optimizing formulation parameters and predicting in vivo efficacy. The data generated helps in understanding how different carrier systems influence drug release kinetics and skin penetration.

The excipients in topical formulations of lidocaine and prilocaine play a critical role in the partitioning of the drugs from the vehicle into the skin and their subsequent retention within the dermal layers. The composition and microstructure of the formulation directly impact drug delivery and performance. complexgenerics.org

For instance, the difference in performance between a cream and a gel formulation can be attributed to their excipient composition. Creams, which are often oil-in-water emulsions, contain emulsifiers like polyoxyethylene fatty acid esters. complexgenerics.org In contrast, a gel formulation like this compound® is primarily aqueous and uses polymerizing agents such as poloxamers. fda.govcomplexgenerics.org

The largely aqueous nature of the gel leads to a higher rate of water evaporation compared to creams. complexgenerics.org This can influence the concentration gradient of the drug on the skin surface. While it might be expected that the faster partitioning of active ingredients from the less viscous gel into the skin would lead to higher permeation, studies have shown the opposite. The permeation of lidocaine and prilocaine is significantly lower from the gel compared to cream formulations. complexgenerics.org

This suggests that excipients in the cream, such as emulsifiers and solubilizers, are more effective at driving skin penetration over a longer period. complexgenerics.org It is also hypothesized that the partitioning of excipients from the gel into the upper layers of the skin may play a role in retaining the drugs within the skin, thereby reducing the amount that permeates through to the receptor fluid in in vitro studies. complexgenerics.org The pH of the formulation, which is influenced by excipients, also differs, with creams typically having a higher pH (around 9.0) compared to the gel (around 7.65), which can affect the ionization state and partitioning of the drug molecules. fda.gov

Biocompatibility Research of Pharmaceutical Excipients in Local Anesthetic Formulations

The biocompatibility of excipients used in topical local anesthetic formulations is a critical aspect of product development, and in vitro cytotoxicity assessments are a primary method for evaluation. These tests use cell cultures to determine the potential of substances like surfactants and polymers to cause cell damage or death. nih.govresearchgate.net

Surfactants, which are essential components in many formulations like microemulsions, can have varying degrees of cytotoxicity. nih.gov Studies have shown a general ranking of surfactant cytotoxicity as cationic > anionic = amphoteric > non-ionic. nih.gov However, some non-ionic surfactants can still be significant irritants. nih.gov Cytotoxicity can be evaluated using various assays, such as measuring the leakage of the enzyme lactate dehydrogenase (LDH) from cells, which indicates membrane damage. nih.gov The LDH leakage test has been shown to be effective in assessing prolonged cell injury from surfactants. nih.gov

Polymers used as gelling agents or in nanoparticle formulations also undergo cytotoxicity testing. For example, the cytotoxic effects of cationic polymers like Eudragit RL® 100 have been noted, as they can interact with cell membranes and cause rupture. researchgate.net In vitro cell viability assays on different cell lines are used to assess the impact of these polymers. nih.govnih.gov

It is important to note that while in vitro tests are valuable for initial screening, the results may not always directly translate to in vivo effects, especially for topical formulations where systemic exposure is limited. researchgate.net The presence of biological components like plasma proteins can alter the interaction of nanoparticles with cells, potentially reducing their cytotoxic effects. researchgate.net Nevertheless, these in vitro assessments are a crucial step in ensuring the safety of the excipients used in local anesthetic formulations.

Contribution of Non-Preservative Excipients to Antimicrobial Safety

This compound is a thermosensitive gel formulation for periodontal anesthesia that notably omits traditional antimicrobial preservatives. Its antimicrobial safety profile is instead achieved through a combination of factors inherent to its formulation. These include the intrinsic antimicrobial properties of its active pharmaceutical ingredients (APIs), the characteristics of its excipients, and the control of its physical-chemical properties such as pH. This formulation strategy aligns with the modern pharmaceutical goal of creating "self-preserving" or "hurdle technology" systems, where multiple factors work in concert to inhibit microbial growth.

The primary active components of this compound, lidocaine and prilocaine, are well-documented as possessing inherent antimicrobial properties. nih.govresearchgate.netkoreascience.kr Studies have shown that local anesthetics, including lidocaine and prilocaine, can inhibit the growth of a wide range of bacteria and fungi. researchgate.net The mechanism of this antimicrobial action is thought to involve the disruption of microbial cell membranes and interference with essential cellular processes. koreascience.kr The concentrations of lidocaine and prilocaine in this compound are significant, and their combined presence likely contributes to an environment that is inhospitable to microbial proliferation.

The excipients in this compound, while not classified as preservatives, also play a crucial role in maintaining the microbial integrity of the product. The formulation is a poloxamer-based hydrogel, a class of polymers known for their unique thermosensitive properties. nih.govresearchgate.netnih.gov These hydrogels are liquid at room temperature and transition to a gel at body temperature, a characteristic that is central to the drug delivery system of this compound. nih.gov

Research into poloxamer-based hydrogels has indicated that these systems can create an environment that is not conducive to microbial growth. The three-dimensional network structure of the hydrogel can physically impede microbial motility and access to nutrients. nih.gov Furthermore, some studies suggest that poloxamers themselves may possess a degree of antimicrobial activity or can enhance the antimicrobial effects of other agents. nih.govresearchgate.net

The pH of the this compound formulation is another critical factor in its self-preserving strategy. The pH of a pharmaceutical preparation can significantly influence microbial growth, with most microorganisms having a narrow optimal pH range for proliferation. nih.gov By adjusting the pH of the formulation with hydrochloric acid to a level that is unfavorable for common contaminants, the risk of microbial spoilage is reduced. nih.govresearchgate.net

The combination of these factors—the intrinsic antimicrobial activity of the active ingredients, the physical barrier and potential antimicrobial properties of the poloxamer hydrogel, and the controlled pH—creates a multi-faceted defense against microbial contamination. This approach avoids the potential for sensitivities and adverse reactions associated with traditional preservatives while ensuring the safety and stability of the product.

Interactive Data Table: Antimicrobial Properties of this compound Components

| Component | Type | Potential Antimicrobial Contribution |

| Lidocaine | Active Ingredient | Intrinsic antibacterial and antifungal activity |

| Prilocaine | Active Ingredient | Intrinsic antibacterial and antifungal activity |

| Poloxamer 188 | Excipient (Gelling Agent) | May possess some antimicrobial activity and can create a physical barrier to microbial growth. |

| Poloxamer 407 | Excipient (Gelling Agent) | May possess some antimicrobial activity and contributes to the formation of a protective gel matrix. |

| Hydrochloric Acid | Excipient (pH Adjuster) | Creates a pH environment that is suboptimal for the growth of many microorganisms. |

| Purified Water | Excipient (Solvent) | Does not directly contribute to antimicrobial activity but is a necessary component of the formulation. |

Advanced Analytical Methodologies in Oraqix and Local Anesthetic Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the active pharmaceutical ingredients (APIs), lidocaine (B1675312) and prilocaine (B1678100), in Oraqix and related formulations, as well as in biological samples.

HPLC is a widely used technique for the simultaneous estimation and characterization of lidocaine and prilocaine in topical formulations. Methods have been developed and validated for the simultaneous analysis of lidocaine and prilocaine in topical creams and gels. japsonline.comscite.airesearchgate.netinnovareacademics.in

A typical reversed-phase HPLC method for simultaneous estimation of lidocaine and prilocaine in a topical cream involves separation on a C18 column using a mobile phase consisting of acetonitrile (B52724) and a diethylamine (B46881) solution with pH adjustment. Detection is often performed at 225 nm using a UV detector. scite.airesearchgate.netinnovareacademics.in These methods have demonstrated good linearity, precision, accuracy, robustness, selectivity, and appropriate limits of detection (LOD) and quantification (LOQ) according to ICH guidelines. scite.airesearchgate.netinnovareacademics.in

For instance, a validated RP-HPLC method for simultaneous analysis of prilocaine and lidocaine in topical formulations reported retention times of 6.075 ± 0.12 minutes for prilocaine and 8.642 ± 0.15 minutes for lidocaine. Linearity was observed in the concentration range of 1-6 µg/mL for both compounds. innovareacademics.in The LOD and LOQ for this method were found to be 0.2 µg/mL and 0.6 µg/mL for prilocaine, and 0.3 µg/mL and 0.8 µg/mL for lidocaine, respectively. innovareacademics.in

HPLC has also been applied in in vitro dissolution tests for lidocaine in poloxamer 407 gels, a type of thermoreversible gel similar to the base used in this compound. japsonline.com

LC-MS/MS is a sensitive and selective technique frequently employed for the simultaneous quantification of lidocaine and prilocaine in biological matrices, such as human plasma, for pharmacokinetic studies. nih.govnih.govresearchgate.netnih.gov This method is particularly valuable for bioanalytical research due to its ability to achieve low limits of quantification and its selectivity in complex biological samples. nih.govresearchgate.net

A validated LC-MS/MS method for the simultaneous quantification of lidocaine and prilocaine in human plasma involved solid-phase extraction (SPE) of the analytes and internal standards from plasma. nih.govresearchgate.net The extracted samples were then analyzed using LC-MS/MS. nih.govresearchgate.net This method was validated over a concentration range of 0.10–201.80 ng/mL for lidocaine and 0.10–201.66 ng/mL for prilocaine, demonstrating linearity and meeting acceptance criteria as per FDA guidelines. nih.govresearchgate.netnih.gov The use of labeled isotopes as internal standards enhances the accuracy and reliability of the method. nih.gov

LC-MS/MS methods for lidocaine and prilocaine in plasma have been successfully applied in pharmacokinetic studies, allowing for the determination of drug concentrations over time. nih.govnih.gov These methods often utilize multiple reaction monitoring (MRM) in positive ionization mode for quantitation. nih.govresearchgate.net

Spectroscopic and Advanced Imaging Techniques for Formulation Characterization

Characterization of the physical and structural properties of this compound and similar formulations is crucial for understanding their performance. Techniques like Cryo-SEM and FTIR provide insights into the microstructure and chemical composition.

Cryo-SEM is a powerful imaging technique used to visualize the internal microstructure of complex topical formulations like gels and creams. complexgenerics.orgfda.govcomplexgenerics.orguq.edu.aubicbiotech.cominstrument.com.cncomplexgenerics.org This technique allows for the examination of the arrangement of components within the formulation in a frozen state, preserving the original structure.

Studies comparing this compound gel with lidocaine-prilocaine creams have utilized Cryo-SEM to highlight differences in their internal microstructures. complexgenerics.orgfda.govcomplexgenerics.orgbicbiotech.cominstrument.com.cn While creams may show globular structures, this compound gel typically appears as a more homogenous, globule-free system under light microscopy, and Cryo-SEM reveals the polymer structure within the gel. fda.govcomplexgenerics.orguq.edu.aubicbiotech.cominstrument.com.cn Specifically, Cryo-SEM images have depicted the polymer network in this compound gel, which is related to the poloxomers used in its formulation. uq.edu.au These microstructural differences visualized by Cryo-SEM can correlate with differences in the product's physical properties and performance. complexgenerics.orgfda.govcomplexgenerics.orgbicbiotech.comcomplexgenerics.org

FTIR spectroscopy is a technique that provides information about the vibrational modes of molecules, which can be used to identify functional groups and assess molecular interactions. While not specifically detailed for this compound gel in the provided snippets, FTIR is applied in related biomedical and pharmaceutical analyses involving lidocaine and prilocaine. nih.govnih.govrsc.orgresearchgate.netdntb.gov.uamdpi.comresearchgate.netrsc.orgmdpi.com

FTIR has been used to study the phase behavior of the lidocaine-prilocaine binary system and to assess the interactions between these drugs and other components in formulations, such as polymers used in patches or hydrogels. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net For example, FTIR analysis has been employed to investigate the anti-plasticizing effect of water on amorphous prilocaine and lidocaine by observing frequency shifts of amide C=O groups, which correlate with hydrogen bonding patterns. rsc.org FTIR spectra can also be used to confirm the presence of active components in a formulation and check for structural alterations or the formation of new bonds. researchgate.netmdpi.com In the context of local anesthetic research, FTIR analysis has been used to characterize membranes intended for drug release and to assess compatibility between drugs and polymers. mdpi.comresearchgate.net

Method Development and Validation Protocols for Pharmaceutical Analytical Research

The development and validation of analytical methods for pharmaceutical products like this compound are critical to ensure their quality, reliability, and suitability for their intended purpose. These protocols follow established guidelines, such as those from the International Conference on Harmonization (ICH) and regulatory bodies like the FDA. japsonline.comscite.airesearchgate.netinnovareacademics.innih.govresearchgate.netnih.govdbpia.co.krfda.gov

Method validation involves evaluating several key parameters to demonstrate that the analytical method is accurate, precise, linear, selective, sensitive, and robust. japsonline.comscite.airesearchgate.netinnovareacademics.innih.govresearchgate.netdbpia.co.kr

Key validation parameters include:

Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components in the sample, such as excipients or degradation products. scite.airesearchgate.netinnovareacademics.inresearchgate.netdbpia.co.kr

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range. japsonline.comscite.airesearchgate.netinnovareacademics.innih.govresearchgate.netnih.govdbpia.co.kr Calibration curves are generated to assess linearity. japsonline.comresearchgate.net

Accuracy: The closeness of agreement between the value found and the accepted true value. japsonline.comresearchgate.netdbpia.co.kr Recovery studies at different concentration levels are typically performed to assess accuracy. japsonline.comresearchgate.netdbpia.co.kr

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. japsonline.comresearchgate.netinnovareacademics.indbpia.co.kr This includes evaluating repeatability (intraday precision) and intermediate precision (interday precision). japsonline.comresearchgate.net

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. researchgate.netinnovareacademics.indbpia.co.kr

Quantification Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. researchgate.netinnovareacademics.inresearchgate.netdbpia.co.krresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. scite.airesearchgate.netinnovareacademics.in

Stability: Demonstrating that the analyte is stable in the sample matrix under the conditions of sample collection, storage, and analysis. nih.govresearchgate.net

Strategies for Ensuring Precision, Accuracy, and Reliability in Analytical Methods

Validation of analytical methods is a systematic process that demonstrates that the method is suitable for its intended purpose. europa.eu According to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) and the FDA, key validation parameters include accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, range, detection limit, quantitation limit, and robustness. ui.ac.ideuropa.euinnovareacademics.infda.govresearchgate.netgavinpublishers.com

For a topical formulation like this compound, which contains lidocaine and prilocaine, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for the simultaneous determination of these active substances. innovareacademics.inresearchgate.netscite.aias-pub.com Method validation for HPLC, as per ICH guidelines, involves evaluating parameters such as sensitivity, specificity, linearity, precision, and accuracy. innovareacademics.inresearchgate.net

Precision can be assessed by analyzing multiple preparations of sample solutions at different concentration levels or by performing multiple determinations at a single concentration. ui.ac.id Repeatability assesses precision under the same operating conditions over a short interval of time, while intermediate precision considers variations within the same laboratory, such as different analysts or equipment. ui.ac.id Reproducibility evaluates the precision between different laboratories. ui.ac.id

Accuracy is typically determined by applying the analytical procedure to synthetic mixtures of the drug product components with known amounts of the analyte added within the method's range. gavinpublishers.com The recovery of the added analyte is then measured. gavinpublishers.com For drug substances, accuracy can be assessed by analyzing a substance of known purity. gavinpublishers.com

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. fda.govgavinpublishers.com Parameters that might be varied include mobile phase composition, flow rate, and column temperature. gavinpublishers.compsu.edu

One study on the simultaneous determination of lidocaine and prilocaine in a topical formulation using RP-HPLC reported validation results showing the method was precise, linear, robust, and accurate, thus proving its reliability. innovareacademics.in The linearity was observed within a specific concentration range for both compounds, and the method's limits of detection (LOD) and quantitation (LOQ) were determined. innovareacademics.in

Interactive Data Table: HPLC Method Validation Parameters

| Parameter | Lidocaine (LDC) Results | Prilocaine (PLC) Results | ICH Guideline Accordance |

| Linearity Range | 1-6 µg/mL | 1-6 µg/mL | Good |

| LOD | 0.3 µg/mL | 0.2 µg/mL | Good |

| LOQ | 0.8 µg/mL | 0.6 µg/mL | Good |

| Precision (Intraday) | Good accordance | Good accordance | Good |

| Precision (Interday) | Good accordance | Good accordance | Good |

| Accuracy | Good accordance | Good accordance | Good |

| Robustness | Good accordance | Good accordance | Good |

| Selectivity | Good accordance | Good accordance | Good |

Note: Data based on a validated RP-HPLC method for simultaneous determination in topical formulation. innovareacademics.inresearchgate.netscite.ai

Application in Impurity Profiling and Formulation Stability Assessment

Analytical methods play a critical role in impurity profiling and assessing the stability of pharmaceutical formulations like this compound. Impurity profiling involves identifying and quantifying components of a drug substance or product that are not the defined chemical entity or formulation ingredients. orioledhub.com These impurities can arise from the synthesis process or degradation of the product over time. orioledhub.com

Stability assessment is crucial to ensure that a pharmaceutical product maintains its quality, safety, and efficacy throughout its shelf life. europa.eu Stability-indicating analytical methods are specifically designed to detect changes in the relevant quality attributes of a product during storage, particularly in the presence of degradation products. europa.eu

For this compound, which contains lidocaine and prilocaine, it is important to monitor potential degradation products of these active ingredients. Prilocaine, for instance, is metabolized in the liver and kidneys to o-toluidine (B26562) and N-propylalanine. mpa.semims.com O-toluidine is associated with the formation of methaemoglobin. mpa.se While this is a metabolic process in the body, the potential for related impurities to form within the formulation during storage needs to be assessed.

Stability-indicating HPLC methods are commonly developed for the simultaneous determination of lidocaine and prilocaine in topical formulations in the presence of their degradation products. japsonline.comresearchgate.net Forced degradation studies are performed under various stress conditions (e.g., hydrolysis, oxidation, photolysis, thermal degradation) to generate potential degradation products and demonstrate the method's specificity in separating these impurities from the parent compounds. psu.eduorioledhub.comnih.govoup.com

One study developed a stability-indicating gas chromatographic technique for the simultaneous estimation of lidocaine and prilocaine in a topical cream. japsonline.comresearchgate.net The method was validated according to ICH guidelines and was found to be linear, precise, and accurate. japsonline.comresearchgate.net Forced degradation studies confirmed the method's stability-indicating properties. japsonline.com

Impurity limits in pharmaceutical products are typically defined based on guidelines from regulatory bodies, taking into account the maximum daily dose and the potential toxicity of the impurities. orioledhub.com Analytical methods used for impurity profiling must be sensitive enough to detect and quantify impurities at or below the specified limits. gavinpublishers.com

Stability assessment of this compound formulation would involve storing the product under defined conditions (e.g., temperature, humidity) and testing samples at various time points using validated stability-indicating methods. europa.eujrespharm.com This allows for the determination of the degradation rate of lidocaine and prilocaine and the formation of any impurities, ultimately defining the product's shelf life and storage conditions. The formulation of this compound is a clear, colorless gel that is a low-viscosity fluid at room temperature and gels at warmer temperatures. mpa.semedsafe.govt.nz Storage recommendations typically include storing below a certain temperature to avoid gel formation and avoiding freezing. nps.org.au

Molecular Interactions and Synergistic/antagonistic Effects Preclinical/in Vitro

Synergistic Mechanisms of Local Anesthetics in Combination

The combination of lidocaine (B1675312) and prilocaine (B1678100) in Oraqix is a eutectic mixture, allowing for a lower melting point and enhanced dermal absorption compared to individual agents. fda.gov Beyond this physical property contributing to their combined anesthetic effect, research has delved into potential synergistic mechanisms at a molecular level.

Epigenetic Modulation by Local Anesthetics: DNA Demethylation and microRNA Regulation Research

Research has indicated that local anesthetics, including lidocaine, can influence epigenetic mechanisms in preclinical models, particularly in the context of cancer research. Studies have observed that amide-type local anesthetics such as lidocaine can induce global DNA demethylation in various cancer cell types in a time- and dose-dependent manner. nih.gov This demethylation can lead to the restoration of expression of tumor suppressor genes, potentially inhibiting cancer cell proliferation and invasion. nih.gov

Furthermore, local anesthetics have been shown to modulate the expression of microRNAs (miRNAs) in cancer cells. nih.govmdpi.com MiRNAs are small non-coding RNAs that play a crucial role in regulating gene expression, and their dysregulation is often implicated in disease processes, including cancer. mdpi.com Epigenetic mechanisms, such as DNA methylation, can regulate miRNA expression, and conversely, some miRNAs can modulate the activity of epigenetic enzymes like DNA methyltransferases (DNMTs). mdpi.comfrontiersin.org Studies have reported that lidocaine can upregulate certain miRNAs, such as microRNA-493 and miR-30c, and downregulate others, including miR-21 and miR-10b, in specific cell lines. researchgate.net This suggests a complex interplay between local anesthetics, DNA methylation, and miRNA regulation in preclinical settings.

Interactions with Other Pharmacological Agents in Research Models

Preclinical and in vitro studies have also explored how the components of this compound interact with other pharmacological agents, revealing potential synergistic or antagonistic effects.

In Vitro Studies on Synergistic and Antagonistic Effects with Antibiotics

In vitro research has investigated the potential for interactions between local anesthetics like lidocaine and prilocaine and antibiotics. Some studies have explored the impact of combining local anesthetics with antibiotics on bacterial efficacy. For instance, research using equine clinical isolates found that while the efficacy of most antibiotic combinations was not affected by the addition of local anesthetics (including lidocaine), a subset of combinations displayed synergistic or antagonistic effects. nih.gov Antagonism, where the local anesthetic decreased antibiotic activity, was observed in a larger number of combinations compared to synergy. nih.gov Notably, antagonism was observed for aminoglycoside-local anesthetic combinations, resulting in minimum inhibitory concentrations (MICs) higher than clinically achievable concentrations in some scenarios. nih.gov Conversely, some synergistic combinations showed decreased MICs. nih.gov

Studies have also demonstrated that lidocaine and prilocaine themselves possess antimicrobial properties at certain concentrations. researchgate.netresearchgate.net This intrinsic antimicrobial activity can influence their interactions with antibiotics. researchgate.netresearchgate.net

Preclinical Research on Synergistic Antitumor Effects in Combination with Chemotherapeutic Agents

Preclinical research, primarily focusing on lidocaine, has explored its potential synergistic antitumor effects when combined with chemotherapeutic agents. Studies using human gastric cancer cells in vitro and mouse models have shown that a combination of lidocaine and paclitaxel (B517696) can exhibit enhanced antitumor activity, inducing apoptosis and inhibiting cancer cell migration and invasion synergistically. mdpi.comnih.gov Lidocaine's potential in this context is thought to involve mechanisms distinct from traditional chemotherapy drugs, such as inducing apoptosis and inhibiting cell migration and invasion. mdpi.com This suggests a potential for combining local anesthetics with chemotherapeutics to achieve stronger antitumor efficacy in preclinical models. mdpi.comnih.gov

Theoretical and Future Research Directions in Oraqix and Local Anesthetic Science

Investigation of Anesthetics' Influence on S-Palmitoylation Pathways

S-palmitoylation, a reversible lipid modification of proteins, plays a key role in various cellular processes, including protein trafficking, localization, and signaling. Increasing evidence suggests its importance in the progression of glioblastoma (GBM). researchgate.net

Recent research indicates that local anesthetics, including prilocaine (B1678100) and lidocaine (B1675312), can impair the growth and self-renewal of glioblastoma stem cells by inhibiting ZDHHC15-mediated GP130 palmitoylation. researchgate.netnih.gov ZDHHC15 is a zinc finger DHHC-type palmitoyltransferase, an enzyme responsible for catalyzing S-palmitoylation. researchgate.netnih.gov Studies have shown that these local anesthetics can attenuate ZDHHC15 transcripts, leading to reduced palmitoylation levels of GP130 and its decreased localization to the cell membrane. researchgate.netnih.gov This, in turn, inhibits the activation of the IL-6/STAT3 signaling pathway, which is involved in glioma progression. researchgate.netnih.gov

These findings suggest a novel mechanism by which local anesthetics may exert effects beyond their traditional role in nerve block, highlighting the potential for investigating their influence on S-palmitoylation pathways in other contexts and diseases. researchgate.netnih.gov This opens avenues for future research into the broader implications of local anesthetic interactions with protein lipidation.

Development of Novel Polymer-Based Compounds for Extended Slow Release

Polymer-based drug delivery systems are gaining significant attention for their ability to control drug release, enhance bioavailability, and potentially reduce dosing frequency. mdpi.commdpi.comnih.gov These systems utilize hydrophilic polymer networks with crosslinks that can hold large amounts of water and biological fluids. mdpi.com

Current trends in the development of hydrogel drug delivery systems include designing formulations that release drugs in response to specific triggers like pH, temperature, or enzymes for targeted delivery. mdpi.com There is also growing interest in developing injectable hydrogel formulations that provide sustained drug release over an extended period. mdpi.com

For local anesthetics, the development of novel polymer-based compounds holds promise for achieving extended slow release, which could prolong the duration of anesthesia and reduce the need for repeated administrations. Polymer-based hydrogels, for instance, can regulate drug release by controlling their swelling behavior. mdpi.com This sustained release property helps maintain therapeutic drug concentrations within the desired range, avoiding fluctuations. mdpi.com

Research in this area involves the synthesis of various biodegradable polymers, both synthetic (e.g., poly(ethylene glycol), poly(lactic acid)) and natural (e.g., chitosan). frontiersin.org These polymers can be tailored to control drug loading and release efficiency. frontiersin.org Future research will likely focus on developing more advanced polymer-based systems specifically designed for local anesthetic delivery, optimizing their properties for controlled and extended release in different clinical scenarios.

Application of Advanced Technologies in Drug Discovery and Development (e.g., AI Platforms)

Advanced technologies, particularly Artificial Intelligence (AI) and Machine Learning (ML), are increasingly being applied in drug discovery and development across various medical fields, including anesthesiology. jmir.orgnatboard.edu.inwjgnet.comasatt.orgmdpi-res.com AI models can process vast amounts of data to identify patterns, predict outcomes, and assist in decision-making. jmir.orgnatboard.edu.inasatt.org

In the context of local anesthetics, AI platforms show potential in several areas. While some studies have explored the use of AI for calculating safe doses of local anesthetics, highlighting the need for further validation due to varying performance, the broader application of AI in understanding anesthetic mechanisms and designing new compounds is a promising future direction. jmir.org

AI can be utilized in computational target fishing to identify potential protein targets of local anesthetics. amegroups.orgamegroups.cn By analyzing databases and molecular structures, AI algorithms can predict interactions and potential mechanisms of action, complementing traditional research methods. amegroups.orgamegroups.cn

The integration of AI in local anesthetic research and development is still evolving, but its potential to accelerate the discovery of novel compounds, refine our understanding of existing ones, and personalize anesthetic approaches is significant. asatt.org

Exploration of Antimetastatic Properties of Local Anesthetics

A growing body of preclinical studies indicates that local anesthetics may possess direct inhibitory effects on various tumor biological activities, including cell survival, proliferation, migration, and invasion. nih.gov This suggests a potential role for local anesthetics beyond pain management, particularly in the context of cancer.

Research has explored the antimetastatic potential of local anesthetics like lidocaine in specific cancer types. For example, lidocaine has been shown to exert anticancer activity in bladder cancer by targeting isoprenylcysteine carboxylmethyltransferase (ICMT). amegroups.orgamegroups.cn ICMT is an enzyme crucial for the stability and function of many carcinogenic proteins, and its expression is often upregulated in certain cancers. amegroups.cn Lidocaine treatment has been found to inhibit the proliferation of bladder cancer cells and promote apoptosis, potentially by downregulating ICMT expression. amegroups.orgamegroups.cn

Studies on glioblastoma stem cells have also demonstrated that local anesthetics like prilocaine and lidocaine can impair their survival and self-renewal, partly through influencing S-palmitoylation pathways as discussed earlier. researchgate.netnih.gov

While the exact mechanisms underlying the antimetastatic properties of local anesthetics are still under investigation and may vary depending on the cancer type, these findings highlight a significant area for future research. Exploring these properties could lead to novel therapeutic strategies or adjunct treatments in cancer management, potentially utilizing local anesthetics in ways not traditionally associated with their anesthetic function.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s efficacy trials?

- Methodological Answer : Apply non-linear mixed-effects modeling (NLME) to account for inter-patient variability. Use Emax models to estimate maximal effect thresholds. For small-sample studies, Bayesian hierarchical models improve precision by borrowing strength from prior data .

Q. How can researchers design ethically robust studies to evaluate this compound’s safety in pediatric populations?

- Methodological Answer : Adhere to ICH E11 guidelines for pediatric trial design. Use adaptive designs with pre-specified stopping rules for adverse events. Incorporate DSMBs (Data Safety Monitoring Boards) and obtain assent from participants alongside parental consent. Reference ethical frameworks like the Belmont Report for risk-benefit analysis .

Q. What strategies mitigate bias in self-reported pain scores during this compound trials?

- Methodological Answer : Implement double-blinding with placebo controls (e.g., non-anesthetic gel). Use validated scales (e.g., Visual Analog Scale) with anchor points to reduce subjective interpretation. Apply latent variable modeling to adjust for response styles (e.g., extreme vs. moderate raters) .

Data Management & Reproducibility

Q. How should raw spectroscopic data from this compound stability studies be archived for reproducibility?

- Methodological Answer : Store datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata detailing instrument settings (e.g., NMR frequency, solvent peaks). Include README files explaining normalization procedures. Reference Beilstein Journal guidelines for supplementary data formatting .

Q. What computational tools are recommended for molecular dynamics simulations of this compound’s interaction with nerve membranes?

- Methodological Answer : Use GROMACS or AMBER with lipid bilayer force fields (e.g., CHARMM36). Validate simulations against experimental data (e.g., cryo-EM structures) and report convergence metrics (e.g., RMSD plots). Cite open-source toolkits like MDAnalysis for trajectory analysis .

Ethical & Methodological Pitfalls

Q. How can researchers avoid overgeneralizing findings from animal models to human applications of this compound?

Q. What are common pitfalls in interpreting this compound’s efficacy in heterogeneous patient cohorts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。